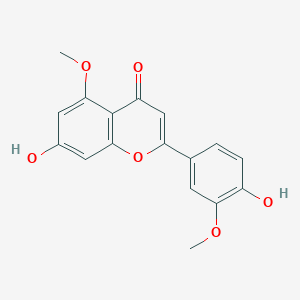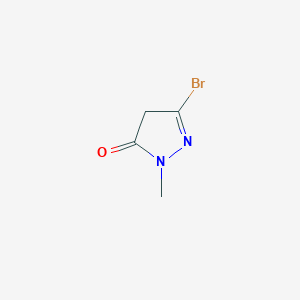![molecular formula C13H18N2 B3275392 2-Benzyl-1,2-diazabicyclo[2.2.2]octane CAS No. 6241-87-8](/img/structure/B3275392.png)
2-Benzyl-1,2-diazabicyclo[2.2.2]octane
概要
説明
2-Benzyl-1,2-diazabicyclo[2.2.2]octane is a bicyclic organic compound that belongs to the group of tertiary diamines. It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . This compound is known for its unique structure and reactivity, making it valuable in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,2-diazabicyclo[2.2.2]octane typically involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction is carried out in a tubular reactor at temperatures ranging from 150-250°C and pressures around 392 kPa. The reaction mixture is then neutralized with a base to obtain the free amine, which is further purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, followed by purification steps such as distillation and crystallization to obtain the final product in high purity .
化学反応の分析
Types of Reactions
2-Benzyl-1,2-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with alkyl halides to form quaternary ammonium salts.
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Cycloaddition: It participates in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves alkyl halides and solvents like polyethylene glycol or diglyme at high temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfur dioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Cycloaddition: Reactions are often catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) under mild conditions.
Major Products
Nucleophilic Substitution: Quaternary ammonium salts.
Oxidation: N-oxides.
Reduction: Secondary amines.
Cycloaddition: Heterocyclic compounds.
科学的研究の応用
2-Benzyl-1,2-diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Benzyl-1,2-diazabicyclo[2.2.2]octane involves its role as a nucleophilic catalyst. It facilitates various chemical reactions by donating its lone pair of electrons to electrophilic centers, thereby promoting the formation of new chemical bonds . The compound’s high nucleophilicity and basicity make it effective in catalyzing a wide range of organic transformations .
類似化合物との比較
Similar Compounds
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
2-Benzyl-1,2-diazabicyclo[2.2.2]octane is unique due to its high nucleophilicity and ability to act as a strong Lewis base. Its structure allows for efficient catalysis in various organic reactions, making it more versatile compared to similar compounds like quinuclidine and tropane .
特性
IUPAC Name |
2-benzyl-1,2-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14(15)9-7-13/h1-5,13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQYNWJCTRNJEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [2-(dimethylsilyl)ethyl]trimethyl-](/img/structure/B3275318.png)

![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275324.png)

![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate](/img/structure/B3275345.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate](/img/structure/B3275346.png)




![Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3275383.png)



